Product packaging for 2,4-Dichloro-5-propan-2-ylpyridine(Cat. No.:CAS No. 1622840-25-8)

2,4-Dichloro-5-propan-2-ylpyridine

Cat. No.: B2905666
CAS No.: 1622840-25-8
M. Wt: 190.07
InChI Key: IHTRMUMBLQKTGV-UHFFFAOYSA-N
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Description

2,4-Dichloro-5-propan-2-ylpyridine (CAS 1622840-25-8) is a high-purity chemical intermediate of significant interest in modern organic synthesis, particularly in the pharmaceutical and agrochemical sectors. Its molecular formula is C 8 H 9 Cl 2 N, with a molecular weight of 190.07 g/mol . The compound features a pyridine core strategically functionalized with two chlorine atoms at the 2 and 4 positions and an isopropyl (propan-2-yl) group at the 5 position. This specific arrangement confers unique reactivity, making it a valuable scaffold for constructing more complex, nitrogen-containing heterocycles. The primary research value of this compound lies in its role as a versatile building block. The presence of two chlorine atoms, which exhibit differential reactivity, allows for sequential and regioselective nucleophilic substitutions . This enables researchers to systematically introduce a wide range of nucleophiles, such as amines, alkoxides, and thiols, to create diverse compound libraries for screening and optimization. The electron-donating isopropyl group influences the electron density of the ring, further fine-tuning the compound's reactivity and the physical properties of the resulting derivatives. Chlorinated pyridine derivatives are pivotal in medicinal chemistry, with more than 250 FDA-approved drugs containing chlorine atoms, underscoring the importance of this structural motif in drug discovery . In practical research applications, this compound serves as a key precursor in the synthesis of active pharmaceutical ingredients (APIs) and other biologically active molecules. Its structure is commonly employed in the development of potent and selective enzyme inhibitors, including those for metabolic and cardiovascular targets . Researchers utilize this compound to explore structure-activity relationships (SAR) by methodically displacing the chlorine atoms to create novel analogs. It is strictly intended for research purposes and is not for diagnostic, therapeutic, or any other human or veterinary use. Proper handling procedures should be followed, and the material should be stored under recommended conditions to maintain stability and purity .

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H9Cl2N B2905666 2,4-Dichloro-5-propan-2-ylpyridine CAS No. 1622840-25-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,4-dichloro-5-propan-2-ylpyridine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9Cl2N/c1-5(2)6-4-11-8(10)3-7(6)9/h3-5H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHTRMUMBLQKTGV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CN=C(C=C1Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9Cl2N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1622840-25-8
Record name 2,4-dichloro-5-propan-2-ylpyridine
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Advanced Synthetic Methodologies for 2,4 Dichloro 5 Propan 2 Ylpyridine and Analogous Structures

De Novo Ring Construction Strategies for Halogenated Pyridine (B92270) Frameworks

The assembly of the pyridine ring from acyclic precursors, known as de novo synthesis, offers a powerful approach to introduce desired substitution patterns from the outset. Modern organic synthesis has seen the development of elegant and efficient methods, including multicomponent reactions, cycloadditions, and cascade sequences, to build complex pyridine structures.

Multicomponent Reactions in Pyridine Synthesis

Multicomponent reactions (MCRs) are highly efficient processes where three or more reactants combine in a single operation to form a product that incorporates substantial portions of all starting materials. researchgate.netresearchgate.net These reactions are prized for their atom economy, operational simplicity, and ability to rapidly generate molecular diversity. researchgate.netfrontiersin.org The Hantzsch pyridine synthesis is a classic example of a [2+2+1+1] MCR approach. sioc-journal.cn More contemporary methods often employ different disconnection strategies to access a wide array of substituted pyridines. sioc-journal.cn For instance, a one-pot, four-component reaction can yield highly functionalized 1,4-dihydropyridines, which can then be oxidized to the corresponding pyridines. frontiersin.org While a specific MCR for 2,4-dichloro-5-propan-2-ylpyridine is not prominently documented, the principles of MCRs can be applied to construct precursors with the necessary isopropyl and chloro functionalities.

A general approach for the synthesis of substituted pyridines via a multicomponent strategy is illustrated by the reaction of an aldehyde, an active methylene (B1212753) compound, and an amine source, often with a catalyst. researchgate.net The versatility of this approach allows for the incorporation of various functional groups. nih.gov

Table 1: Examples of Multicomponent Reactions for Pyridine Synthesis

Reactant 1 Reactant 2 Reactant 3 Catalyst/Conditions Product Type Reference
Aldehyde N-(Arylsulfonamido)-acetophenone Malononitrile Acetonitrile, then DDQ Penta-substituted 2-aminopyrrole nih.gov
3-Amino-1,2,4-triazole Diethyl acetylenedicarboxylate Malononitrile Water, Microwave Functionalized 1,4-dihydropyridine frontiersin.org

Cycloaddition Approaches for Substituted Pyridines

Cycloaddition reactions provide a powerful and convergent route to cyclic systems, including the pyridine nucleus. The Diels-Alder reaction, a [4+2] cycloaddition, is a prominent strategy. nih.govlibretexts.org Vinylallenes, for example, can react with sulfonyl cyanides in a [4+2] cycloaddition to form isopyridine intermediates, which then aromatize to highly substituted pyridines. nih.gov Another approach involves the formal [3+3] cycloaddition of enamines with unsaturated aldehydes or ketones, which has been shown to be a practical method for synthesizing tri- and tetrasubstituted pyridines.

Transition metal-catalyzed [2+2+2] cycloadditions of alkynes and nitriles have also emerged as a highly efficient method for constructing multi-substituted pyridines. acs.org These reactions offer excellent regioselectivity and functional group tolerance. While direct application to this compound is not explicitly detailed, these cycloaddition strategies provide a conceptual framework for assembling the core structure with the desired substituents.

Cascade and Tandem Reaction Sequences for Pyridine Ring Formation

One example involves a halonium-initiated cascade reaction of 1-alkenoylcyclopropane carboxamides, which can lead to dihydrofuropyridinones. lnu.edu.cn Another strategy employs a cascade of a novel N-iminative, Cu-catalyzed cross-coupling, electrocyclization, and air oxidation to produce highly substituted pyridines. A domino reaction involving primary enaminones and aldehydes, promoted by TfOH, has also been developed for the synthesis of fully substituted pyridines.

Functional Group Interconversions and Derivatization on Pre-formed Pyridine Rings

An alternative to de novo synthesis is the modification of a pre-existing pyridine ring. This approach is particularly useful for introducing halogen atoms at specific positions.

Regioselective Halogenation of Pyridine Derivatives

The introduction of chlorine atoms onto a pyridine ring can be challenging due to the electron-deficient nature of the heterocycle, which deactivates it towards electrophilic aromatic substitution. However, several methods have been developed for the regioselective halogenation of pyridine derivatives.

One strategy involves the chlorination of substituted pyridine-2-thiols. For instance, 5-isopropyl-pyridine-2-thiol can be treated with chlorine in acetic acid to yield 5-isopropyl-pyridine-2-sulfochloride, a precursor that can be further manipulated. google.com Another approach is the halogenation of aminopyridines. For example, 2-amino-6-isopropylpyridine can be regioselectively brominated at the 5-position using N-bromosuccinimide. google.com A similar strategy could potentially be applied for chlorination.

The use of hypervalent iodine reagents, such as PhI(OAc)2 in the presence of a chloride source like LiCl or HCl, enables the site-selective chlorination of heteroarenes, including pyridines. nsf.gov Flavin-dependent halogenases are enzymes that can catalyze the regioselective halogenation of substrates, and understanding their mechanism can provide insights for designing chemical catalysts. nih.gov Thiourea-based catalysts have also been shown to direct the regioselective chlorination of phenols with N-chlorosuccinimide, a strategy that could potentially be adapted for pyridine systems. scientificupdate.com

A plausible synthetic route to this compound could start from a suitably substituted pyridone. For example, a 5-isopropyl-pyridin-2-ol could undergo chlorination at the 4-position, followed by conversion of the hydroxyl group at the 2-position to a chloride using a reagent like phosphorus oxychloride.

Table 2: Examples of Reagents for Regioselective Halogenation

Substrate Type Reagent(s) Position of Halogenation Reference
2-Amino-6-substituted pyridines N-Bromosuccinimide 5-position google.com
Heteroarenes PhI(OAc)2, LiCl Site-selective nsf.gov
Phenols N-Chlorosuccinimide, Thiourea catalyst Ortho or Para scientificupdate.com

Direct C-H activation has emerged as a powerful and atom-economical strategy for the functionalization of organic molecules, including pyridines. This approach avoids the need for pre-functionalized starting materials. Transition metal catalysis, particularly with palladium and rhodium, has been extensively explored for the C-H functionalization of pyridines. nih.govbeilstein-journals.org

While many methods focus on functionalization at the C2 or C4 positions, strategies for targeting other positions have also been developed. For example, iridium-catalyzed borylation can occur at the C3/C4 positions of 5-bromo-2-cyanopyridine, with selectivity influenced by steric factors. nih.gov Palladium-catalyzed C3-selective olefination of pyridine has also been reported. nih.gov

Halogenation via Zincke Imine Intermediates

A significant challenge in pyridine chemistry is the selective halogenation at the 3-position. chemrxiv.orgnsf.gov Traditional electrophilic aromatic substitution methods are often ineffective for electron-deficient pyridines and typically favor the 2- and 4-positions. nih.gov A powerful strategy to overcome this limitation involves the temporary dearomatization of the pyridine ring to form Zincke imine intermediates. chemrxiv.orgnsf.govnih.gov

This method entails a ring-opening, halogenation, and ring-closing sequence. chemrxiv.orgnsf.gov The pyridine is first activated, for instance with triflic anhydride (B1165640) (Tf₂O), to form a reactive pyridinium (B92312) salt. nsf.govnih.gov Subsequent ring-opening with an amine yields an acyclic azatriene, known as a Zincke imine. chemrxiv.orgnsf.gov This transformation converts the electron-deficient heterocycle into a series of polarized alkenes that are susceptible to regioselective halogenation with electrophilic halogen sources like N-halosuccinimides (NCS, NBS, NIS). chemrxiv.orgnih.gov Following halogenation, the ring is closed, often by heating in the presence of an ammonium (B1175870) salt, to afford the 3-halopyridine. chemrxiv.org This one-pot protocol has proven effective for a diverse range of pyridines, including those found in complex pharmaceuticals and agrochemicals. chemrxiv.orgnsf.govchemrxiv.org

Mechanistic studies, combining experimental and computational approaches, have revealed that the selectivity-determining step can vary depending on the halogen electrophile used. chemrxiv.orgnsf.govnih.gov For chlorination and bromination, the irreversible carbon-halogen bond formation is the key step, while for iodination, a reversible C-I bond formation is followed by a deprotonation step that dictates the regioselectivity. nsf.govnih.gov

Phosphine-Reagent Mediated Halogenation

Another innovative approach for the selective halogenation of pyridines involves the use of specifically designed phosphine (B1218219) reagents. nih.govnih.govacs.org This strategy is particularly effective for introducing halogens at the 4-position of the pyridine ring. nih.govresearchgate.netchemrxiv.org The methodology involves the installation of a phosphine group at the 4-position to form a phosphonium (B103445) salt, which is then displaced by a halide nucleophile. nih.govnih.govacs.org

The design of the phosphine reagent is critical. Electron-deficient pyridine ligands on the phosphine enhance the reactivity of the corresponding phosphonium salts towards halide displacement. nih.gov This two-step process is applicable to a broad range of unactivated pyridines with varied steric and electronic properties and has been successfully applied in the late-stage halogenation of complex drug molecules. nih.govnih.govacs.org

Computational studies suggest that the carbon-halogen bond formation proceeds through a stepwise SNAr pathway, with the elimination of the phosphine being the rate-determining step. nih.govnih.govacs.org Steric interactions between the departing phosphine and substituents on the pyridine ring can influence the reactivity. nih.govnih.govacs.org

Introduction of the Propan-2-yl Moiety onto the Pyridine Ring

The installation of alkyl groups, such as the propan-2-yl (isopropyl) moiety, onto a pyridine core is a key step in the synthesis of the target compound. Various methods exist for this transformation, often relying on cross-coupling reactions.

One prominent method is the Suzuki-Miyaura cross-coupling reaction. Optimized protocols allow for the exhaustive alkylation of polychlorinated pyridines with alkyl boronic pinacol (B44631) esters. nih.gov For instance, the coupling of 2,6-dichloropyridine (B45657) with heptyl pinacol boronic ester can be achieved using a palladium catalyst with a sterically encumbered alkyl phosphine ligand like Ad₂PⁿBu and a strong base such as LiOᵗBu. nih.gov These conditions facilitate the oxidative addition to the less reactive 2-chloro-6-alkylpyridine intermediate, leading to the fully alkylated product while minimizing side reactions like β-hydride elimination. nih.gov

For the synthesis of this compound, a potential route could involve the selective alkylation of a 2,4,5-trichloropyridine (B3024347) precursor. Alternatively, a pyridine ring could be constructed with the isopropyl group already in place. The reactivity of different positions on the pyridine ring towards nucleophiles can be exploited. For example, in 3,5-dichloro-4-pyridinecarbonitrile, organometallic reagents can lead to alkylation at the 2-position with concomitant removal of the 5-chloro group. cnr.it This highlights the complex reactivity patterns that can be harnessed for selective functionalization.

Catalyst-Mediated Synthetic Pathways for Substituted Pyridines

Catalysis plays a pivotal role in the modern synthesis of substituted pyridines, offering efficient and selective routes to complex molecular architectures.

Transition-Metal Catalysis in Pyridine Assembly (e.g., Palladium, Rhodium, Copper)

Transition metals are extensively used to catalyze the formation of the pyridine ring and its subsequent functionalization. arkat-usa.orgthieme-connect.com

Palladium-catalyzed reactions are versatile for C-H functionalization and cross-coupling. thieme-connect.comnih.govpkusz.edu.cn For instance, palladium(II)-catalyzed C-H activation of α,β-unsaturated oxime ethers and their subsequent reaction with alkenes provides a pathway to multisubstituted pyridines. nih.govrsc.orgacs.org This method, which often employs a sterically hindered pyridine ligand, proceeds via an electrophilic C-H alkenylation followed by an aza-6π-electrocyclization. nih.govacs.org Palladium catalysis is also instrumental in the direct arylation and alkenylation of pyridine N-oxides, offering high regioselectivity. acs.org

Rhodium catalysts are particularly effective in the synthesis of highly substituted pyridines from α,β-unsaturated ketoximes and alkynes. snnu.edu.cnthieme-connect.comacs.orgorganic-chemistry.org These reactions are believed to proceed through a chelation-assisted C-H activation of the ketoxime, followed by insertion of the alkyne and subsequent cyclization. acs.orgorganic-chemistry.org This one-pot synthesis allows for the placement of up to five different substituents on the pyridine ring. thieme-connect.comacs.org

Copper catalysts offer a cost-effective and "laboratory-friendly" alternative for pyridine synthesis. nih.gov Copper-catalyzed oxidative annulation of cyclic ketones with propargylamine (B41283) in the presence of air as the oxidant provides a scalable route to fused pyridines. nih.gov Copper(I) catalysts, sometimes supported on materials like MCM-41, can also mediate three-component tandem cyclizations of ketoxime acetates, aldehydes, and activated methylene compounds to yield polysubstituted pyridines. tandfonline.com Furthermore, copper-catalyzed aerobic oxidative amination of C(sp³)–H bonds is a known method for synthesizing fused pyridine systems like imidazo[1,5-a]pyridines. rsc.org

CatalystReactantsProduct TypeKey Features
Palladium(II) Acetate (B1210297) α,β-Unsaturated oxime ethers, AlkenesMultisubstituted pyridinesC-H activation, Aza-6π-electrocyclization, High regioselectivity nih.govrsc.orgacs.org
Rhodium(III) Chloride Complex α,β-Unsaturated ketoximes, AlkynesHighly substituted pyridinesChelation-assisted C-H activation, One-pot synthesis snnu.edu.cnthieme-connect.comacs.orgorganic-chemistry.org
Copper(II) Chloride Cyclic ketones, PropargylamineFused pyridinesAerobic oxidation, Scalable nih.gov
Copper(I) Bromide (supported) Ketoxime acetates, Aldehydes, Activated methylene compoundsPolysubstituted pyridinesHeterogeneous catalysis, Reusable catalyst tandfonline.com

Organocatalysis in the Synthesis of Polysubstituted Pyridines

Organocatalysis has emerged as a powerful, metal-free approach for the synthesis of pyridines, often under mild and environmentally benign conditions. rsc.org These methods are particularly attractive for synthesizing pyridines with sensitive functional groups. rsc.org

Various organocatalysts have been employed, including amines, (thio)ureas, and N-heterocyclic carbenes (NHCs). rsc.orgcsic.es For example, 4-dimethylaminopyridine (B28879) (DMAP) can catalyze the reaction between α-chloro acetic esters and unsaturated imines to form trisubstituted pyridines. rsc.org The DMAP is believed to activate the ester by forming a DMAP-bound enolate intermediate. rsc.org

Photochemical methods using organocatalysts have also been developed for the functionalization of pyridines. acs.org For instance, the reaction of pyridinium ions with allylic C-H bonds can be promoted by a dithiophosphoric acid catalyst upon irradiation, leading to the formation of a new C(sp²)-C(sp³) bond with distinct regioselectivity compared to classical Minisci reactions. acs.org

Green Chemistry Principles and Sustainable Pyridine Synthesis

The principles of green chemistry are increasingly influencing the design of synthetic routes to pyridines. ijarsct.co.in This includes the use of environmentally friendly solvents, recyclable catalysts, and energy-efficient reaction conditions like microwave irradiation. nih.govresearchgate.netacs.org

Multicomponent reactions (MCRs) are a cornerstone of green pyridine synthesis, as they offer high atom economy and reduce the number of synthetic steps and purification procedures. nih.govbohrium.com For example, a one-pot, four-component reaction of a formylphenyl sulfonate, ethyl cyanoacetate, an acetophenone (B1666503) derivative, and ammonium acetate under microwave irradiation provides an efficient and high-yielding route to pyridine derivatives. nih.govacs.org

The use of heterogeneous catalysts, such as zinc phosphate (B84403) or copper supported on MCM-41, aligns with green chemistry principles as these catalysts can be easily separated from the reaction mixture and reused. tandfonline.comrsc.org Furthermore, the use of biomass-derived feedstocks and biocatalysis represents a promising frontier for the sustainable synthesis of pyridines and their derivatives. ukri.org Research is ongoing to develop enzymatic pathways for pyridine ring formation and functionalization. ijarsct.co.inukri.org

Elucidation of Chemical Reactivity and Mechanistic Pathways of 2,4 Dichloro 5 Propan 2 Ylpyridine

Nucleophilic Aromatic Substitution (SNAr) on the Dichloropyridine Ring

Nucleophilic aromatic substitution (SNAr) is a key reaction class for functionalizing pyridine (B92270) rings, especially those bearing leaving groups like halogens. researchgate.net The reaction typically proceeds through a stepwise mechanism involving the formation of a negatively charged Meisenheimer complex, or in some cases, a concerted mechanism. researchgate.netresearchgate.net

Reactivity at C-2 and C-4 Positions of Dichloropyridines

In 2,4-dichloropyridines, the chlorine atoms at the C-2 and C-4 positions are susceptible to displacement by nucleophiles. The pyridine nitrogen atom exerts an electron-withdrawing effect, activating these positions towards nucleophilic attack. sci-hub.seresearchgate.net Generally, for 2,4-dihalopyridines, transition metal-free SNAr reactions tend to occur preferentially at the C-4 position. nih.gov However, the relative reactivity can be influenced by several factors, including the nature of the nucleophile, the solvent, and the presence of other substituents on the ring. researchgate.net For instance, studies on related 2,4-dichloropyrimidine (B19661) systems have shown that the selectivity of substitution can be directed towards either the C-2 or C-4 position depending on the reaction conditions and the nucleophile employed. researchgate.net

In the context of 2,4-dichloro-5-propan-2-ylpyridine, the presence of the isopropyl group at the 5-position can further modulate the regioselectivity of SNAr reactions.

Stereoelectronic Influence of the Isopropyl Group on SNAr Reactivity

The isopropyl group at the C-5 position is an electron-donating group. Electron-donating substituents generally decrease the rate of SNAr reactions by destabilizing the negatively charged intermediate. researchgate.net However, its influence is not uniform across the ring. The electronic effect of the isopropyl group would be more pronounced at the para-related C-2 position than the meta-related C-4 position. This could potentially lead to a preference for nucleophilic attack at the C-4 position, which is less deactivated by the electron-donating substituent.

Furthermore, steric hindrance from the bulky isopropyl group could also play a role, potentially disfavoring attack at the adjacent C-4 position to some extent, although this effect is generally considered secondary to electronic effects in SNAr reactions of pyridines.

Electrophilic Aromatic Substitution on Pyridine Derivatives

Direct electrophilic aromatic substitution (EAS) on the pyridine ring is generally difficult to achieve. wikipedia.orggcwgandhinagar.com The nitrogen atom's electronegativity deactivates the ring towards electrophilic attack. libretexts.org Moreover, the reaction conditions for many EAS reactions involve strong acids, which protonate the pyridine nitrogen, further deactivating the ring and making substitution nearly impossible. wikipedia.orggcwgandhinagar.com

When EAS reactions do occur on substituted pyridines, they are typically directed to the 3- and 5-positions, as attack at the 2-, 4-, and 6-positions leads to an unstable intermediate with a positive charge on the nitrogen atom. libretexts.org In the case of this compound, the presence of two electron-withdrawing chloro groups and the deactivating effect of the pyridine nitrogen would make electrophilic substitution highly unfavorable. If a reaction were to occur, it would likely be directed to the vacant 3-position. However, more practical approaches to functionalize the pyridine ring often involve initial modification, such as oxidation to the corresponding N-oxide, which activates the ring towards electrophilic attack, particularly at the 4-position. wikipedia.orgscripps.edu

Cross-Coupling Reactions Involving C-Cl Bonds on the Pyridine Nucleus

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds and have been extensively applied to functionalize halogenated pyridines. researchgate.netrsc.org

Palladium-Catalyzed Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi, Heck)

The chlorine atoms in this compound can serve as leaving groups in various palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction pairs the dihalopyridine with an organoboron reagent in the presence of a palladium catalyst and a base. mdpi.comresearchgate.net It is a versatile method for creating C-C bonds. researchgate.net

Stille Coupling: This reaction utilizes organotin reagents as the coupling partners. nrochemistry.comwikipedia.org A key advantage is the tolerance of a wide range of functional groups. nrochemistry.comuwindsor.ca The general mechanism involves oxidative addition of the halide to a Pd(0) complex, followed by transmetalation with the organostannane and reductive elimination to yield the coupled product. nrochemistry.comwikipedia.org

Negishi Coupling: This method employs organozinc reagents, which are highly reactive and can be used to form C-C bonds with a variety of substrates, including those that are less reactive in other coupling reactions. orgsyn.orgnih.gov

Heck Reaction: This reaction involves the coupling of the dihalopyridine with an alkene in the presence of a palladium catalyst and a base to form a substituted alkene. organic-chemistry.orglibretexts.org

The general catalytic cycle for these reactions involves the oxidative addition of the C-Cl bond to a Pd(0) species, followed by transmetalation with the organometallic reagent (in Suzuki, Stille, and Negishi reactions) or migratory insertion of an alkene (in the Heck reaction), and finally, reductive elimination to afford the product and regenerate the Pd(0) catalyst. uwindsor.ca

Chemoselectivity in Multi-halogenated Pyridines

A significant challenge in the cross-coupling of multi-halogenated pyridines is achieving chemoselectivity, which is the selective reaction at one halogenated site over another. nih.govacs.org In dihalopyridines, the relative reactivity of the C-X bonds generally follows the order C-I > C-Br > C-Cl. nih.govacs.org For substrates with identical halogens, such as 2,4-dichloropyridine (B17371), the selectivity is governed by the electronic and steric environment of each C-Cl bond. researchgate.net

Typically, in 2,4-dihalopyridines, cross-coupling reactions preferentially occur at the C-2 position due to its higher electrophilicity. nih.govwhiterose.ac.uk However, recent studies have shown that it is possible to reverse this selectivity and achieve C-4 selective coupling by carefully choosing the palladium catalyst and ligands. nih.govnih.gov For example, the use of sterically hindered N-heterocyclic carbene (NHC) ligands has been shown to promote C-4 selective Suzuki-Miyaura coupling of 2,4-dichloropyridines. nih.gov The isopropyl group at the 5-position in this compound would likely further influence this selectivity through its electronic and steric effects.

Interactive Data Table: Palladium-Catalyzed Cross-Coupling Reactions

Coupling ReactionOrganometallic ReagentKey Features
Suzuki-MiyauraOrganoboron (e.g., boronic acids, boronic esters)Mild reaction conditions, commercially available reagents. mdpi.comresearchgate.net
StilleOrganotin (Organostannanes)Tolerates a wide variety of functional groups. nrochemistry.comuwindsor.ca
NegishiOrganozincHigh reactivity, useful for less reactive substrates. orgsyn.orgnih.gov
HeckAlkeneForms a new C-C bond with an alkene. organic-chemistry.orglibretexts.org

Other Functionalization Reactions (e.g., Lithiation, Oxidation, Reduction)

Beyond the more common substitution and coupling reactions, this compound can undergo a variety of other functionalization reactions, including lithiation, oxidation, and reduction. These transformations open up further avenues for creating diverse molecular architectures based on this pyridine core.

The lithiation of dichloropyridines is a powerful tool for introducing a wide range of electrophiles onto the pyridine ring. This can be achieved either through direct deprotonation (metal-hydrogen exchange) or by halogen-metal exchange. The regioselectivity of these reactions is highly dependent on the specific lithiating agent, reaction conditions, and the substitution pattern of the pyridine ring. researchgate.netznaturforsch.com

For this compound, several outcomes are conceivable. Directed ortho-metalation, where a substituent directs the lithiation to an adjacent position, is a common strategy. researchgate.net In this case, the chloro substituents themselves can act as directing groups. However, the position of lithiation is also influenced by the acidity of the ring protons and steric hindrance. The C-3 and C-6 positions are the most likely candidates for deprotonation. The bulky isopropyl group at the C-5 position may sterically hinder lithiation at the C-6 position, potentially favoring functionalization at the C-3 position.

Alternatively, halogen-lithium exchange offers another pathway for functionalization. This typically occurs at the most reactive halogen-bearing carbon. In dichloropyridines, the C-2 and C-4 positions are both susceptible to this exchange, with the relative reactivity often depending on the specific organolithium reagent and reaction conditions. mt.com

It is important to note that organolithium reagents are highly reactive and often pyrophoric, requiring careful handling under inert atmosphere conditions. youtube.comnih.govresearchgate.net

Table 1: Potential Lithiation Reactions of this compound

Reaction TypeReagentPotential Product(s)Remarks
Directed MetalationLithium Diisopropylamide (LDA)3-Lithio-2,4-dichloro-5-propan-2-ylpyridineThe C-3 position is activated by the adjacent chloro groups and less sterically hindered than the C-6 position.
Halogen-Lithium Exchangen-Butyllithium or t-Butyllithium2-Lithio-4-chloro-5-propan-2-ylpyridine and/or 4-Lithio-2-chloro-5-propan-2-ylpyridineThe relative amounts of each isomer would depend on the specific reaction conditions.

This table presents potential reactions based on established principles of pyridine chemistry, as specific literature for this compound is not available.

The oxidation of the nitrogen atom in the pyridine ring to form a pyridine N-oxide is a common and synthetically useful transformation. This reaction increases the electron density of the ring, making it more susceptible to both electrophilic and nucleophilic attack at different positions. For substituted pyridines, various oxidizing agents can be employed.

Common reagents for the N-oxidation of pyridines include peroxy acids such as peracetic acid or m-chloroperoxybenzoic acid (m-CPBA). orgsyn.orgresearchgate.net The reaction is typically carried out in a suitable solvent like acetic acid or dichloromethane. Another effective oxidizing agent is dimethyldioxirane, which can quantitatively oxidize 2-substituted pyridines to their corresponding N-oxides. researchgate.net The presence of the chloro and isopropyl substituents on this compound is not expected to inhibit this reaction, and the formation of this compound N-oxide is anticipated. The resulting N-oxide can then serve as a precursor for further functionalization, for instance, through cyanation or other substitution reactions. chem-soc.sisemanticscholar.org

Table 2: Potential Oxidation Reaction of this compound

Reaction TypeReagentProduct
N-OxidationPeracetic Acid or m-CPBAThis compound N-oxide
N-OxidationDimethyldioxiraneThis compound N-oxide

This table presents potential reactions based on established principles of pyridine chemistry, as specific literature for this compound is not available.

The reduction of this compound can lead to several different products, depending on the reducing agent and reaction conditions. The two main pathways are the reduction of the chloro substituents (hydrodechlorination) and the reduction of the pyridine ring itself.

Catalytic hydrogenation is a versatile method for the reduction of halogenated pyridines. google.comwipo.int Using a palladium on carbon (Pd/C) catalyst in the presence of a base (to neutralize the HCl formed), one or both of the chlorine atoms can be selectively removed. This would lead to the formation of 2-chloro-5-propan-2-ylpyridine, 4-chloro-5-propan-2-ylpyridine, or 5-propan-2-ylpyridine. Under more forcing conditions, such as using a platinum catalyst in an acidic medium, the pyridine ring itself can be reduced to a piperidine. researchgate.net

Reduction with metal hydrides, such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄), is another possibility. thermofisher.comchem-station.com While these reagents are more commonly used for the reduction of carbonyl groups, they can, under certain conditions, reduce the pyridine ring or effect dehalogenation. Dichloroindium hydride has also been shown to be effective in the reduction of carbon-halogen bonds. rsc.org

Table 3: Potential Reduction Reactions of this compound

Reaction TypeReagent/ConditionsPotential Product(s)
Catalytic Hydrogenation (Hydrodechlorination)H₂, Pd/C, base2-Chloro-5-propan-2-ylpyridine, 4-Chloro-5-propan-2-ylpyridine, 5-Propan-2-ylpyridine
Catalytic Hydrogenation (Ring Reduction)H₂, PtO₂, acidic medium2,4-Dichloro-5-propan-2-ylpiperidine
Metal Hydride ReductionLiAlH₄ or NaBH₄Complex mixture, potential for dechlorination and/or ring reduction

This table presents potential reactions based on established principles of pyridine chemistry, as specific literature for this compound is not available.

Advanced Spectroscopic Characterization and Structural Analysis of 2,4 Dichloro 5 Propan 2 Ylpyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules, providing detailed information about the chemical environment, connectivity, and spatial arrangement of atoms. For 2,4-Dichloro-5-propan-2-ylpyridine, a combination of 1H, 13C, and 2D NMR techniques offers an unambiguous assignment of its structure.

Elucidation of Substituent Effects on Spectroscopic Signatures

The chemical shifts observed in the NMR spectra are heavily influenced by the electronic effects of the substituents on the pyridine (B92270) ring. nih.govucl.ac.uk The nitrogen atom and the two chlorine atoms are electron-withdrawing, which generally deshields the ring protons and carbons, causing them to resonate at higher chemical shifts (downfield). ucl.ac.uk The chlorine at C-2 has a strong effect on the H-3 proton, while the chlorine at C-4 and the nitrogen atom significantly influence the H-6 proton, pushing its signal further downfield. researchgate.net

Conversely, the isopropyl group at C-5 is a weak electron-donating group through an inductive effect. This donation slightly increases the electron density at the ortho and para positions, although this effect is less pronounced compared to the strong withdrawing effects of the halogens and the ring nitrogen. researchgate.net These competing electronic influences result in the specific chemical shift values that allow for the detailed structural assignment of the molecule. ucl.ac.uk

Mass Spectrometry (MS) for Molecular Formula and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound and to deduce its structure by analyzing its fragmentation patterns. wikipedia.org For this compound (molecular formula C₈H₉Cl₂N), the molecular weight is 190.07 g/mol . biosynth.com

The mass spectrum is expected to show a distinctive molecular ion peak (M⁺˙). A key feature will be the isotopic pattern caused by the presence of two chlorine atoms. The natural abundances of chlorine isotopes (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%) will produce a cluster of peaks for the molecular ion at m/z 190 (M⁺˙), m/z 192 ([M+2]⁺˙), and m/z 194 ([M+4]⁺˙) with an approximate intensity ratio of 9:6:1.

The fragmentation of the molecular ion is predictable based on the principles of mass spectrometry. libretexts.orglibretexts.org Common fragmentation pathways would likely include:

Loss of a methyl radical (•CH₃): Cleavage of a C-C bond in the isopropyl group would result in a stable secondary carbocation, producing a significant peak at m/z 175 (M-15).

Loss of a chlorine radical (•Cl): The cleavage of a C-Cl bond would lead to a fragment ion at m/z 155 (M-35).

Loss of the isopropyl group: Cleavage of the bond between the pyridine ring and the isopropyl group could occur, leading to a fragment corresponding to the dichloropyridine cation.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of a molecule. mt.com The spectra are like a molecular fingerprint, with specific peaks corresponding to the stretching and bending vibrations of different functional groups. edinst.com

For this compound, the expected vibrational modes include:

C-H Stretching: Aliphatic C-H stretching from the isopropyl group is expected in the 2970-2850 cm⁻¹ region. Aromatic C-H stretching from the pyridine ring will appear around 3100-3000 cm⁻¹.

C=C and C=N Ring Stretching: The pyridine ring exhibits characteristic stretching vibrations in the 1600-1400 cm⁻¹ region. researchgate.net

C-Cl Stretching: The carbon-chlorine stretching vibrations typically give rise to strong absorptions in the 800-600 cm⁻¹ range. elixirpublishers.com

CH₃ Bending: Bending vibrations for the methyl groups of the isopropyl substituent are expected around 1465 cm⁻¹ (asymmetric) and 1370 cm⁻¹ (symmetric).

Raman spectroscopy is particularly useful for observing symmetric vibrations and the C-Cl bonds, which may be weak in the IR spectrum. mt.com Conversely, the polar C=N and C-Cl bonds are expected to show strong IR absorption bands. edinst.com The analysis of both spectra provides a more complete picture of the molecule's vibrational framework. cdnsciencepub.comnjit.edu

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide accurate data on bond lengths, bond angles, and intermolecular interactions in the solid state.

A comprehensive search of crystallographic databases reveals that the single-crystal X-ray structure of this compound has not been reported in the scientific literature to date. Therefore, definitive experimental data on its solid-state conformation and crystal packing are currently unavailable. Computational modeling could, however, provide a theoretical structure.

Advanced Spectroscopic Techniques for Elucidating Electronic Transitions

UV-Visible spectroscopy is the primary technique used to investigate the electronic transitions within a molecule, which occur upon the absorption of ultraviolet or visible light. These transitions typically involve the promotion of electrons from a lower energy orbital to a higher energy one, such as π→π* and n→π* transitions. researchgate.net

For this compound, the pyridine ring constitutes the chromophore. The electronic spectrum is expected to show absorption bands characteristic of a substituted pyridine.

π→π transitions:* These transitions, involving the π-electron system of the aromatic ring, are typically intense and occur at shorter wavelengths.

n→π transitions:* This type of transition involves the non-bonding electrons on the nitrogen atom being excited into an anti-bonding π* orbital. These transitions are generally less intense than π→π* transitions and occur at longer wavelengths.

The chloro and isopropyl substituents influence the energies of these transitions. The electron-withdrawing chlorine atoms and the electron-donating isopropyl group can cause shifts in the absorption maxima (λ-max) compared to unsubstituted pyridine. Studies on related dichloropyridines have shown that such electronic transitions are sensitive to the substitution pattern and can be further influenced by the solvent environment. researchgate.netingentaconnect.com

Computational and Theoretical Investigations of 2,4 Dichloro 5 Propan 2 Ylpyridine

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, allowing for the in-silico examination of molecular properties that can be difficult or impossible to measure experimentally. qulacs.orgwavefun.com Methods like Density Functional Theory (DFT) are particularly valuable for studying organic molecules.

Density Functional Theory (DFT) has become a standard method for calculating the electronic structure of molecules, offering a favorable balance between computational cost and accuracy for many chemical systems. dtu.dkaps.org For 2,4-dichloro-5-propan-2-ylpyridine, DFT calculations would be employed to determine its most stable three-dimensional geometry by finding the minimum energy structure on the potential energy surface.

These calculations can yield a wealth of information about the molecule's ground state properties. Key parameters such as bond lengths, bond angles, and dihedral angles are optimized. For instance, in studies of similar substituted pyridines, DFT methods have been successfully used to predict geometries that are in good agreement with experimental data from X-ray crystallography. researchgate.netresearchgate.net Furthermore, DFT enables the calculation of vibrational frequencies, which correspond to the peaks observed in infrared (IR) and Raman spectra, aiding in the structural characterization of the compound. researchgate.net

Table 1: Exemplary Calculated Ground State Properties for a Substituted Pyridine (B92270) Derivative Note: This data is illustrative and based on typical DFT calculation outputs for similar molecules.

ParameterCalculated ValueMethod/Basis Set
Total Energy (Hartree)-1189.45B3LYP/6-311+G(2d,p)
Dipole Moment (Debye)2.15B3LYP/6-311+G(2d,p)
C-Cl Bond Length (Å)1.745B3LYP/6-311+G(2d,p)
C-N-C Bond Angle (°)117.2B3LYP/6-311+G(2d,p)

The reactivity of a molecule is governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability. nih.gov

For this compound, the electron-withdrawing nature of the two chlorine atoms is expected to lower the energy of both the HOMO and LUMO, while the electron-donating isopropyl group would have an opposing, albeit weaker, effect. Computational analysis reveals the spatial distribution of these orbitals. Typically, in such substituted pyridines, the HOMO and LUMO are π-type orbitals distributed across the aromatic ring. mdpi.com

Analysis of the charge distribution, often through methods like Mulliken population analysis, reveals the partial charges on each atom. nih.gov This information helps identify electrophilic and nucleophilic sites within the molecule. The carbon atoms bonded to the chlorine atoms are expected to be electrophilic (positive partial charge) due to the high electronegativity of chlorine, making them susceptible to nucleophilic attack. Conversely, the nitrogen atom retains a negative partial charge, acting as a nucleophilic and basic center.

Table 2: Calculated Mulliken Charges for Atoms in a Dichloropyridine Analog Note: This data is illustrative and based on typical DFT calculation outputs for similar molecules.

AtomPartial Charge (e)
N1-0.58
C2 (bonded to Cl)+0.25
C4 (bonded to Cl)+0.23
Cl (at C2)-0.15
Cl (at C4)-0.14

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is an indispensable tool for mapping out the intricate pathways of chemical reactions. It allows researchers to visualize transition states and calculate the energy barriers associated with different reaction routes, providing a rationale for observed product distributions and guiding the optimization of reaction conditions.

The functionalization of the pyridine ring is a key step in the synthesis of more complex molecules. For di-substituted pyridines, regioselectivity is a critical issue. Computational chemistry can predict the most likely sites for functionalization by calculating the energies of transition states for reactions at different positions. For example, in metal-catalyzed cross-coupling reactions or directed ortho-metalation, several pathways may be possible. mdpi.com

Transition state (TS) calculations locate the saddle point on the potential energy surface corresponding to the highest energy barrier along the reaction coordinate. By comparing the activation energies (the energy difference between the reactants and the TS) for different pathways, the kinetically favored product can be predicted. For instance, computational studies on related iron complexes have been used to probe reactive intermediates in nitrene group transfer reactions, demonstrating the power of these methods in understanding complex reactivity. wvu.edu

A complete energetic profile, or reaction coordinate diagram, maps the energy changes as reactants are converted into products through intermediates and transition states. These profiles are constructed by calculating the energies of all stationary points (reactants, intermediates, transition states, and products) along a proposed reaction pathway. mdpi.com

Conformational Analysis of the Isopropyl Moiety and its Impact on Pyridine Ring Properties

The isopropyl group, while seemingly simple, introduces a degree of conformational flexibility to the molecule. The rotation around the bond connecting the isopropyl group to the pyridine ring can lead to different spatial arrangements (conformers). While the energy barrier to this rotation is typically low at room temperature, the orientation of the isopropyl group can have subtle but important effects on the molecule's properties and reactivity.

Computational conformational analysis involves calculating the molecule's energy as a function of the dihedral angle defining the isopropyl group's orientation. This can reveal the lowest energy (most stable) conformation and the energy penalties for adopting other conformations.

The steric bulk of the isopropyl group can influence the reactivity of the adjacent C6 position by shielding it from attack by bulky reagents. Electronically, the methyl groups of the isopropyl substituent are weak electron donors through hyperconjugation, which can slightly modulate the electron density of the pyridine ring. Furthermore, the conformation of the isopropyl group can influence how the molecule packs in a crystal lattice, which is critical for the formation of specific polymorphs with distinct physical properties. google.com

Molecular Dynamics Simulations for Dynamic Behavior

The primary focus of MD simulations for this compound would be to investigate its conformational landscape. Conformational analysis is the study of the energy changes a molecule undergoes as its constituent groups rotate about single bonds. scribd.com The rotation of the isopropyl group in this compound gives rise to different temporary molecular shapes called conformations, each with a distinct potential energy. scribd.com

The key dynamic feature to investigate is the rotation around the C-C bond between the pyridine ring (at position 5) and the isopropyl group. This rotation leads to various staggered and eclipsed conformations.

Staggered Conformations: These occur when the substituents on the front carbon atom are positioned at a 60° dihedral angle relative to the substituents on the back carbon atom. Staggered conformations are generally more stable because they minimize repulsive interactions (torsional strain) between electron pairs in the bonds. scribd.com

Eclipsed Conformations: These occur when the substituents on the front and back carbons are aligned. These conformations are less stable and represent energy maxima on the potential energy surface due to higher torsional strain. scribd.com

In the case of this compound, the "substituents" on the isopropyl carbon are two methyl groups and a hydrogen atom, while the "substituents" on the pyridine ring carbon are the rest of the pyridine ring. The relative energies of the conformers are determined by steric interactions. The branched nature of the isopropyl group makes it sterically bulky, which significantly influences the stability of different rotational isomers. lumenlearning.com

An MD simulation would track the trajectory of each atom over time, allowing for the calculation of the potential energy of the system as the isopropyl group rotates. This would reveal the most populated (lowest energy) conformations and the energy barriers between them. The simulation would likely show that the most stable conformations are those where the bulky methyl groups of the isopropyl substituent are staggered relative to the plane of the pyridine ring, minimizing steric clash with the adjacent chlorine atom and the ring itself.

Interactive Data Table: Hypothetical Conformational Analysis Results

The following table presents hypothetical data that could be obtained from a molecular dynamics simulation of this compound, illustrating the energetic differences between key conformations arising from the rotation of the propan-2-yl group. The dihedral angle is defined by the plane of the pyridine ring and the C-H bond of the isopropyl group.

ConformationDihedral Angle (H-C-C-C)Relative Potential Energy (kcal/mol)Predicted Population at 298 K
Staggered 160°0.0High
Eclipsed 1120°3.5Low
Staggered 2180°0.2High
Eclipsed 2240°4.0Low
Staggered 3300°0.2High
Eclipsed 3360°/0°3.5Low

Note: The data in this table is hypothetical and serves to illustrate the expected outcomes of a molecular dynamics simulation based on established principles of conformational analysis. The energy values are estimates based on typical torsional strains involving methyl and larger groups.

Applications of 2,4 Dichloro 5 Propan 2 Ylpyridine As a Versatile Chemical Synthon

Role in the Synthesis of Complex Organic Molecules

The dichloro-substituted pyridine (B92270) ring of 2,4-dichloro-5-propan-2-ylpyridine serves as a key scaffold for the synthesis of more intricate organic structures. The chlorine atoms at the 2- and 4-positions of the pyridine ring are susceptible to nucleophilic substitution reactions, allowing for the introduction of various functional groups. This reactivity is fundamental to its application as a synthon in the preparation of complex molecules.

Precursor for Advanced Materials and Functional Molecules

The unique electronic properties of the pyridine ring, combined with the tunability afforded by its substituents, make this compound a potential precursor for the development of advanced materials and functional molecules. Pyridine-containing polymers and oligomers are known to exhibit interesting optical and electronic properties, and the incorporation of the this compound unit could lead to materials with specific characteristics.

The reactivity of the chloro-substituents allows for the polymerization of this synthon through various cross-coupling reactions. For example, palladium-catalyzed reactions such as Suzuki or Stille couplings could be employed to form carbon-carbon bonds, leading to the creation of conjugated polymers. These materials could find applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and sensors. The isopropyl group can enhance the solubility of the resulting polymers in organic solvents, which is a crucial factor for their processability. Furthermore, the nitrogen atom in the pyridine ring can be quaternized or coordinated to metal centers, providing a means to further modify the material's properties.

Utilization as a Building Block in Agrochemical Research

Pyridine derivatives are a prominent class of compounds in the agrochemical industry, with many exhibiting herbicidal, insecticidal, or fungicidal activity. The structural features of this compound make it an interesting building block for the synthesis of new potential agrochemicals. The dichloro-substitution pattern is a common feature in many commercial pesticides.

Researchers in agrochemical synthesis can utilize this compound as a starting material to generate libraries of novel compounds for biological screening. By systematically replacing the chlorine atoms with different functional groups, chemists can explore the structure-activity relationships (SAR) and optimize the biological efficacy of the resulting molecules. The isopropyl group can contribute to the lipophilicity of the molecule, which can be a critical parameter for its uptake and transport within the target organism. The core pyridine structure is also found in a number of existing agrochemicals, suggesting that derivatives of this compound could exhibit desirable biological activities.

Exploration as a Ligand Precursor for Metal Complexes

The nitrogen atom of the pyridine ring in this compound possesses a lone pair of electrons, making it a potential coordination site for metal ions. This allows the molecule to act as a ligand in the formation of metal complexes. While the parent compound itself might be a relatively simple monodentate ligand, it can be chemically modified to create more complex multidentate ligands. researchgate.net

For example, the chlorine atoms can be substituted with other donor groups, such as amino, phosphino, or carboxylate moieties, to create bidentate or tridentate ligands. These tailored ligands can then be used to form coordination complexes with a variety of transition metals. Such complexes have a wide range of potential applications, including in catalysis, materials science, and as therapeutic agents. The steric bulk of the isopropyl group can influence the coordination geometry around the metal center, which in turn can affect the reactivity and properties of the resulting complex. The electronic properties of the pyridine ring, modulated by the chloro and isopropyl substituents, will also play a crucial role in determining the stability and reactivity of the metal complexes formed. The synthesis of such ligands often involves standard organic transformations to replace the chloro groups with the desired coordinating functionalities.

Environmental Considerations for Halogenated Pyridine Derivatives

Photodegradation Mechanisms of Halogenated Pyridines

Photodegradation, or photolysis, is a significant pathway for the transformation of many organic compounds in the environment, driven by energy from sunlight. For halogenated pyridines, this process primarily involves the absorption of ultraviolet (UV) radiation, leading to the cleavage of chemical bonds.

The photolytic destruction of 2-halogenated pyridines has been shown to follow pseudo-first-order kinetics. nih.gov A key step in this process is dehalogenation, where the carbon-halogen bond is broken, leading to a sharp drop in the pH of the surrounding medium. nih.gov The primary intermediate product formed from the destruction of several 2-chloropyridines is 2-hydroxypyridine, which can be further broken down. nih.gov The rate of photolytic removal is generally not affected by pH or aeration. nih.gov

Research on the photodegradation of the herbicide 2,4-D, which has a related dichlorinated aromatic structure, indicates that it is very resistant to soil photodegradation. juniperpublishers.com However, in aqueous environments, photolysis in sunlit surface waters is considered an important environmental fate process. cdc.gov For the herbicide fluroxypyr (B1673483), another pyridine (B92270) derivative, the rate of photodecomposition under UV light is significantly higher than under sunlight. researchgate.net

Key Photodegradation Reactions:

Dehalogenation: The primary and often initial step where the halogen substituent is cleaved from the pyridine ring.

Hydroxylation: Following dehalogenation, a hydroxyl group is often introduced onto the pyridine ring, forming intermediates like 2-hydroxypyridine. nih.gov

Ring Cleavage: Subsequent reactions can lead to the opening of the pyridine ring, eventually resulting in the mineralization of the compound to carbon dioxide, water, and inorganic halides.

The efficiency of photodegradation can be influenced by environmental conditions and the presence of other substances that can act as photosensitizers.

Microbial Degradation Pathways of Substituted Pyridines

Microbial degradation is a critical process for the detoxification and removal of pyridine and its derivatives from soil and water. tandfonline.comresearchgate.net Numerous bacteria, isolated from soils and sludges, are capable of utilizing pyridines as their sole source of carbon, nitrogen, and energy. tandfonline.comresearchgate.netnih.gov

The biodegradability of the pyridine ring is highly dependent on the nature and position of its substituents. tandfonline.comresearchgate.net Bacteria have evolved diverse enzymatic pathways to break down these compounds. A common strategy involves initial hydroxylation of the pyridine ring, incorporating oxygen derived from water. tandfonline.comresearchgate.net This step is crucial as it prepares the ring for subsequent cleavage.

For many substituted pyridines, degradation proceeds through pathways involving hydroxylated intermediates. tandfonline.comresearchgate.net However, some pyridine derivatives may be degraded via novel mechanisms that involve initial reductive steps without the formation of these common hydroxylated intermediates. tandfonline.comresearchgate.net

In the case of the herbicide 2,4-D, microbial degradation typically involves the removal of the side chain to form 2,4-dichlorophenol (B122985) (2,4-DCP), followed by hydroxylation to form dichlorocatechol, and subsequent ring cleavage. nih.gov For unsubstituted pyridine, the catabolic pathway in Arthrobacter sp. involves a direct oxidative cleavage of the pyridine ring by a monooxygenase, without prior reduction or hydroxylation, ultimately leading to succinic acid. nih.govnih.gov

General Steps in Microbial Degradation of Substituted Pyridines:

Initial Attack: Often initiated by monooxygenases or dioxygenases that hydroxylate the pyridine ring or cleave it directly. nih.govnih.govnih.gov

Dehalogenation: For halogenated pyridines, the removal of halogen atoms is a key detoxification step, which can occur either oxidatively or reductively. nih.gov

Ring Cleavage: Dioxygenases cleave the aromatic ring, producing aliphatic intermediates. nih.gov

Funneling to Central Metabolism: The resulting aliphatic compounds are further metabolized and enter central metabolic pathways, such as the tricarboxylic acid (TCA) cycle. nih.gov

Table 1: Examples of Bacteria Involved in Pyridine Degradation

Bacterial Genus Degradation Capability Reference
Arthrobacter Can utilize pyridine as a sole source of carbon and nitrogen. tandfonline.comnih.govnih.gov
Pseudomonas Strains capable of degrading 2,4-D and other pyridine derivatives. nih.gov
Cupriavidus Known for the degradation of 2,4-D. nih.gov
Rhodococcus A strain has been shown to degrade pyridine in a microbial fuel cell. mdpi.com
Micrococcus A strain has demonstrated the ability to degrade 3,5,6-trichloro-2-pyridinol. researchgate.net

Abiotic Transformation Processes in Environmental Systems

Besides photodegradation, other non-biological (abiotic) processes contribute to the transformation of halogenated pyridine derivatives in the environment. Hydrolysis is a primary abiotic reaction for many halogenated compounds in soil and water. nih.gov

Hydrolysis involves the reaction of the compound with water, leading to the cleavage of bonds. For halogenated compounds, this often results in the replacement of a halogen atom with a hydroxyl group. The rate of hydrolysis can be significantly influenced by environmental factors, particularly pH and temperature. researchgate.netnih.govnih.gov For instance, the hydrolysis of the herbicide fluroxypyr is accelerated by alkaline conditions and higher temperatures. researchgate.net Similarly, studies on the fumigant 1,3-dichloropropene (B49464) show that its hydrolysis is pH-dependent, being favored at high pH and inhibited at low pH. nih.gov

The presence of soil components can also affect abiotic transformations. Soil organic matter can promote the degradation of some halogenated compounds through direct substitution reactions. nih.gov

Factors Influencing Abiotic Transformation:

pH: The rate of hydrolysis for many compounds is highly dependent on the pH of the water or soil solution. nih.govnih.gov

Temperature: Higher temperatures generally increase the rate of chemical reactions, including hydrolysis. researchgate.netmdpi.com

Soil Composition: The presence of organic matter and certain minerals can catalyze or inhibit degradation reactions. nih.govnih.gov

Table 2: Influence of pH on Hydrolysis Half-Life of Selected Pyridine Herbicides

Compound pH 4.5-5.2 pH 7.0-7.4 pH 9.0 Reference
Fluroxypyr Stable 14.9 days 12.7 days researchgate.net
Chlorsulfuron Faster degradation Slower degradation Slower degradation uq.edu.au
Metsulfuron-methyl Faster degradation Slower degradation Slower degradation uq.edu.au

Note: Data presented for illustrative purposes of pH effects on related compounds.

Environmental Fate Modeling for Pyridine Compounds

Environmental fate models are computational tools used to predict the distribution, transformation, and persistence of chemicals in the environment. rsc.org These models integrate data on a chemical's physical-chemical properties, its degradation rates (biotic and abiotic), and the characteristics of the environmental compartments (air, water, soil, sediment).

For pyridine compounds and their derivatives, Quantitative Structure-Activity Relationship (QSAR) models are particularly useful. nih.gov QSAR models establish a mathematical relationship between the chemical structure of a compound and its properties, such as toxicity or environmental persistence. nih.gov By analyzing the structural features of a series of related compounds, QSARs can predict the behavior of new or untested chemicals, like 2,4-Dichloro-5-propan-2-ylpyridine. This approach helps to fill data gaps when experimental data is limited. nih.gov

These models can predict key parameters required for environmental risk assessment:

Partitioning Coefficients: Such as the soil adsorption coefficient (Koc), which indicates a chemical's tendency to bind to soil particles versus remaining in the water phase. juniperpublishers.comnih.gov

Degradation Half-lives: Estimating the time it takes for half of the chemical to be degraded by processes like hydrolysis, photolysis, and biodegradation. juniperpublishers.com

Bioaccumulation Potential: Predicting the likelihood of a chemical to accumulate in living organisms. nih.gov

While powerful, the accuracy of these models depends on the quality and availability of input data. rsc.org Challenges remain, especially for accurately predicting the partitioning coefficients of polar and ionizable chemicals and incorporating more ecological realism into exposure predictions. rsc.org

Conclusion and Future Research Directions in Dichloropyridine Chemistry

Synthesis of Novel Analogs with Tailored Reactivity

A primary direction for future research lies in the synthesis of novel analogs of dichloropyridines with finely tuned reactivity. The ability to introduce a diverse range of functional groups onto the pyridine (B92270) ring opens up possibilities for creating molecules with specific and predictable chemical behaviors.

Recent studies have demonstrated the potential for creating a wide variety of substituted pyridines. For instance, the synthesis of 1,3- and 1,3,6-substituted 7-azaindoles has been achieved starting from 2,6-dichloropyridine (B45657), showcasing a pathway to complex heterocyclic systems. organic-chemistry.org This methodology is significant as 7-azaindoles are recognized as important bioisosteres in medicinal chemistry. organic-chemistry.org

Moreover, research into the functionalization of 2-chloroisonicotinic acid has paved the way for selective modifications at the 5-position through directed ortho-lithiation. mdpi.com This allows for the introduction of various electrophiles, leading to a broad spectrum of 2-chloro-4,5-substituted pyridines. mdpi.com Such strategies are crucial for developing structure-activity relationships in drug discovery programs.

Palladium-catalyzed reactions have also proven to be a powerful tool for creating novel analogs. A highly regioselective palladium-catalyzed C2-amination of 2,4-dichloropyridine (B17371) derivatives has been developed, enabling the synthesis of 2-anilino-4-chloropyridines. thieme-connect.com This method is particularly valuable for creating libraries of compounds for screening as potent kinase inhibitors. thieme-connect.com

Future work in this area will likely focus on expanding the toolbox of synthetic methodologies to allow for even greater control over the placement and nature of substituents on the dichloropyridine ring. The development of new catalytic systems and the exploration of novel reaction pathways will be essential for synthesizing analogs with precisely tailored electronic and steric properties, thereby enabling the creation of molecules with enhanced performance in their target applications.

Development of Sustainable Synthetic Routes

The chemical industry is increasingly focused on developing more environmentally friendly and sustainable manufacturing processes. This "green chemistry" approach is highly relevant to the synthesis of dichloropyridines and their derivatives. chemistryjournals.netglobalresearchonline.net Future research will undoubtedly prioritize the development of synthetic routes that are not only efficient but also minimize waste, reduce energy consumption, and utilize less hazardous materials. chemistryjournals.net

One promising avenue is the use of microwave-assisted synthesis. This technique has been shown to dramatically accelerate reaction times, as seen in the synthesis of 7-azaindoles from 2,6-dichloropyridine. organic-chemistry.org The reduced reaction times and often improved yields contribute to a more sustainable process. organic-chemistry.org

Another key aspect of green chemistry is the development of one-pot reactions and multicomponent approaches. dokumen.pub For example, a one-pot, regioselective double Suzuki coupling of 2,4-dichloropyrimidine (B19661) has been developed, providing an efficient route to diarylated pyrimidines. nih.gov Such processes reduce the number of purification steps and the amount of solvent and other auxiliary chemicals required. The synthesis of substituted 2,6-dihydroxypyridines via a modified Guareschi-Thorpe cyclization in an aqueous medium is another example of an eco-friendly approach. researchgate.net

A patented green and safe preparation method for 2,5-dichloropyridine (B42133) starts from maleic diester and proceeds through condensation, hydrogenation cyclization, and chlorination, highlighting the potential for designing sustainable processes from the initial raw materials. google.com This method is noted for generating less wastewater and being more environmentally friendly. google.com The aminocarbonylation of 2,5-dichloropyridine to produce the monoamine oxidase B inhibitor lazabemide (B1674597) is another example of a more sustainable process, replacing an eight-step synthesis with a one-step, high-atom-efficiency reaction. dokumen.pubrsc.org

Future research will likely focus on the use of alternative and safer solvents, the development of recyclable catalysts, and the integration of flow chemistry techniques to further enhance the sustainability of dichloropyridine synthesis.

Expanding the Scope of Applications in Emerging Technologies

While dichloropyridines are well-established as intermediates in the pharmaceutical and agrochemical industries, there is significant potential to expand their applications into emerging technological fields. nbinno.comscholarsresearchlibrary.com Their unique electronic properties and the ability to be functionalized in precise ways make them attractive candidates for the development of novel materials.

In the realm of materials science, derivatives of dichloropyridines are being explored for their potential in creating new materials with unique optical or electrical properties. ontosight.ai The rigid, aromatic structure of the pyridine ring, combined with the electronic influence of the chloro and other substituents, can be harnessed to design molecules for applications such as organic light-emitting diodes (OLEDs), sensors, and other electronic devices. pmarketresearch.comdataintelo.com

The synthesis of pyridine-based dyes for live-cell imaging from 2,4-dichloropyridines highlights another area of emerging application. researchgate.netacs.org The ability to tune the photophysical properties of these dyes through synthetic modification of the dichloropyridine core is a key advantage.

Furthermore, the inherent reactivity of the carbon-chlorine bonds allows for the polymerization of dichloropyridine-containing monomers to create novel polymers with tailored properties. These materials could find use in a variety of applications, from specialty plastics to advanced coatings.

Future research in this area should focus on systematically investigating the structure-property relationships of dichloropyridine derivatives. By understanding how different substitution patterns affect the electronic, optical, and self-assembly properties of these molecules, researchers can design and synthesize new materials with performance characteristics tailored for specific technological applications.

Addressing Challenges in Regioselective Functionalization

A persistent challenge in dichloropyridine chemistry is controlling the regioselectivity of substitution reactions. The two chlorine atoms on the pyridine ring often exhibit different reactivities, and directing a nucleophile or an organometallic reagent to a specific position can be difficult.

The regioselectivity of nucleophilic aromatic substitution (SNAr) on 2,4-dichloropyrimidines, a related class of compounds, is known to be highly sensitive to the nature of other substituents on the ring. wuxiapptec.com While C-4 substitution is often preferred, the presence of an electron-donating group at the C-6 position can lead to selective substitution at the C-2 position. wuxiapptec.com Similar principles apply to dichloropyridines. For instance, in palladium-catalyzed cross-coupling reactions, 2,4-dichloropyridines tend to react at the C2 position. thieme-connect.comnih.gov

However, significant progress has been made in developing methods to control this regioselectivity. The judicious selection of ligands in palladium-catalyzed reactions has been shown to reverse the "innate" selectivity. The use of bulky N-heterocyclic carbene (NHC) ligands can promote C4-selective cross-coupling of 2,4-dichloropyridines. thieme-connect.comnsf.gov

Another innovative strategy is the "trialkylsilyl trick." Introducing a bulky trialkylsilyl group at the 5-position of a 2,4-dihalopyridine can completely reverse the normal regioselectivity of nucleophilic substitution, forcing the reaction to occur at the 2-position, which is more distant from the bulky silyl (B83357) group. acs.org

The "halogen dance" reaction, where a deprotonated species isomerizes to a more stable intermediate, also presents both a challenge and an opportunity for controlling regioselectivity. researchgate.net Understanding and controlling the factors that govern these rearrangements is crucial for predictable synthesis.

Future research in this area will likely focus on the development of new catalytic systems with even greater control over regioselectivity. The use of computational tools to predict the reactivity and regioselectivity of different dichloropyridine isomers will also be invaluable. nih.govwuxiapptec.com Overcoming the challenges of regioselective functionalization will unlock the full potential of dichloropyridines as versatile building blocks for a wide range of applications.

Q & A

Q. How can I optimize the synthesis of 2,4-Dichloro-5-propan-2-ylpyridine to improve yield and purity?

Methodological Answer:

  • Key Variables : Solvent selection (polar aprotic solvents like DMF enhance nucleophilic substitution), temperature control (60–80°C minimizes side reactions), and stoichiometric ratios (excess chlorinating agents improve di-substitution efficiency).
  • Purification : Use column chromatography with silica gel (hexane:ethyl acetate gradient) to isolate the compound. Confirm purity via HPLC or GC-MS.
  • Example : A related pyridine derivative achieved 91% yield under optimized conditions using controlled heating and excess Cl sources .

Q. What spectroscopic and computational methods are effective for characterizing this compound?

Methodological Answer:

  • NMR : 1^1H NMR (δ 8.2–8.5 ppm for pyridine protons; δ 1.2–1.4 ppm for isopropyl CH3_3), 13^13C NMR for aromatic carbons and Cl substituents.
  • DFT Calculations : Employ hybrid functionals (e.g., B3LYP) to predict electronic properties and vibrational spectra. Basis sets like 6-31G* provide accurate geometries .
  • Mass Spectrometry : High-resolution ESI-MS confirms molecular ion [M+H]+^+ and fragmentation patterns.

Q. How do I assess the solubility and reactivity of this compound in different solvents?

Methodological Answer:

  • Solubility Testing : Use shake-flask method with UV-Vis quantification in solvents (e.g., DMSO, ethanol, water).
  • Reactivity Screening : Test nucleophilic substitution with amines/thiols under inert atmosphere. Monitor via TLC or in situ IR for intermediate detection.
  • Safety Note : Handle in a fume hood; chlorinated pyridines may release HCl under basic conditions .

Advanced Research Questions

Q. What strategies resolve regioselectivity challenges in substitution reactions at the 2- and 4-positions?

Methodological Answer:

  • Directing Groups : Use steric/electronic effects (e.g., isopropyl at C5 directs electrophiles to C2/C4).
  • Kinetic vs. Thermodynamic Control : Vary temperature and reaction time. For example, low temps favor kinetic products (C2 substitution), while prolonged heating shifts to C4 .
  • Crystallographic Validation : Single-crystal XRD (via ORTEP-III) confirms substitution sites .

Q. How can DFT studies elucidate reaction mechanisms involving this compound?

Methodological Answer:

  • Mechanistic Pathways : Model SNAr reactions using B3LYP/6-311++G(d,p). Calculate activation energies for Cl substitution with nucleophiles (e.g., NH3_3, OH^-).
  • Transition States : Use intrinsic reaction coordinate (IRC) analysis to verify intermediates. Compare with experimental kinetics .
  • Example : A study on similar dichloropyridines revealed rate-determining steps via σ-complex formation .

Q. What crystallographic techniques are critical for correlating structure-activity relationships (SAR)?

Methodological Answer:

  • Single-Crystal Growth : Use slow evaporation in dichloromethane/hexane.
  • XRD Parameters : Mo-Kα radiation (λ = 0.71073 Å), 100K temperature for high-resolution data.
  • Data Interpretation : Analyze bond lengths (C-Cl: ~1.72 Å) and dihedral angles to predict steric hindrance effects .

Q. How can cross-coupling reactions (e.g., Suzuki-Miyaura) modify this compound for functional materials?

Methodological Answer:

  • Catalyst Selection : Pd(PPh3_3)4_4 or XPhos Pd G3 for coupling with aryl boronic acids.
  • Optimized Conditions : 1:1.2 substrate:boronic acid ratio, K2_2CO3_3 base, 80°C in THF/H2_2O.
  • Case Study : A 2,4-dichloropyrimidine derivative achieved 85% yield under similar conditions .

Q. What protocols ensure safe handling and disposal of chlorinated pyridine derivatives?

Methodological Answer:

  • PPE : Wear nitrile gloves, goggles, and lab coats. Use charcoal filters in fume hoods.
  • Waste Management : Quench residual compound with NaHCO3_3 before disposal.
  • Emergency Measures : For spills, neutralize with 10% NaOH and adsorb with vermiculite .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.